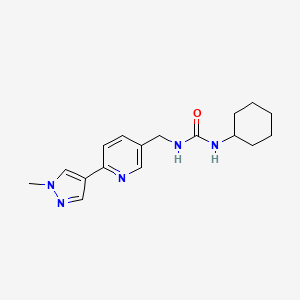

1-cyclohexyl-3-((6-(1-méthyl-1H-pyrazol-4-yl)pyridin-3-yl)méthyl)urée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a unique combination of cyclohexyl, pyrazole, and pyridine moieties

Applications De Recherche Scientifique

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the cell .

Mode of Action

It is suggested that the compound may interact with its targets through hydrophobic interactions .

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, including cell division and protein synthesis .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to inhibit cell growth and induce cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

Analyse Biochimique

Biochemical Properties

. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules in a cell. The nature of these interactions could be through hydrogen bonding or van der Waals forces .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions.

Synthesis of the pyridine derivative: The pyrazole derivative is then reacted with a pyridine derivative to form the desired intermediate.

Coupling with cyclohexyl isocyanate: The final step involves coupling the intermediate with cyclohexyl isocyanate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-cyclohexyl-3-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Lacks the methyl group on the pyrazole ring.

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)urea: Has a different substitution pattern on the pyridine ring.

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)urea: The pyrazole ring is substituted at a different position.

Uniqueness

The uniqueness of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds .

Activité Biologique

1-Cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, a compound of significant interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is C17H23N5O, with a molecular weight of 313.405 g/mol. The compound features a complex structure that includes a cyclohexyl group, a pyrazole moiety, and a pyridine ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with suitable reagents.

- Synthesis of the Pyridine Derivative : Coupling with a pyridine derivative to form an intermediate.

- Final Coupling : The intermediate is then reacted with cyclohexyl isocyanate to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

- A study by Bouabdallah et al. demonstrated that related pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| Derivative 1 | Hep-2 | 3.25 |

| Derivative 2 | P815 | 17.82 |

Furthermore, compounds similar to 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea have shown promising results in inhibiting cell proliferation in various cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | SF-268 | 31.5 |

These findings suggest that modifications in the structure can lead to enhanced anticancer activity .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways effectively, which could be beneficial in treating conditions characterized by excessive inflammation .

The exact mechanism by which 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and inflammatory responses.

Case Studies

A notable case study involved testing the compound against various cancer cell lines using MTT assays to evaluate cell viability post-treatment. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, further supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

1-cyclohexyl-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-22-12-14(11-20-22)16-8-7-13(9-18-16)10-19-17(23)21-15-5-3-2-4-6-15/h7-9,11-12,15H,2-6,10H2,1H3,(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIYASUVADFMNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.